molecular formula C20H19FN2O2 B2806368 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide CAS No. 955712-45-5

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide

Cat. No.: B2806368
CAS No.: 955712-45-5
M. Wt: 338.382
InChI Key: ICKQDANCJICZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroisoquinoline scaffold substituted at position 2 with a cyclopropanecarbonyl group and at position 7 with a 2-fluorobenzamide moiety. The cyclopropane ring introduces steric constraint and metabolic stability, while the fluorine atom on the benzamide enhances electronic properties and bioavailability.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-18-4-2-1-3-17(18)19(24)22-16-8-7-13-9-10-23(12-15(13)11-16)20(25)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKQDANCJICZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Critical Structural Differences and Implications

Core Scaffold Variations: The main compound uses a tetrahydroisoquinoline core, whereas compound 2k () employs a quinoline-piperazine backbone. Quinoline derivatives often exhibit enhanced binding to aromatic pocket targets (e.g., kinases), while tetrahydroisoquinolines are explored for CNS activity or enzyme inhibition . Cyprofuram () replaces the tetrahydroisoquinoline with a tetrahydrofuranone ring, optimizing it for pesticidal activity through hydrophobic interactions .

Substituent Effects :

  • The 2-fluorobenzamide group in the main compound may improve metabolic stability compared to the trifluoroacetyl-sulfonamide in ’s compound, which introduces strong electron-withdrawing effects and acidity .
  • The cyclopropanecarbonyl group in the main compound contrasts with cyprofuram’s cyclopropanecarboxamide , suggesting divergent target affinities (e.g., cyclopropane in agrochemicals vs. drug discovery) .

Synthetic Complexity: Compound 2k () requires a 7-step synthesis with piperazine-quinoline coupling, while the sulfonamide derivative () emphasizes scalable sulfonylation and crystallization . The main compound’s synthesis is likely less complex due to the absence of sulfonamide or piperazine groups.

Research Findings and Data

Spectroscopic Characterization

  • Compound 2k (): ¹H-NMR (CDCl₃) confirms aromatic protons (δ 6.88–8.78) and aliphatic regions (δ 1.67–3.40). HRMS validates the molecular formula (C₂₉H₃₃ClF₂N₄O) with 526.2310 M⁺ .
  • Sulfonamide analog (): ¹H-NMR and HRMS data confirm trifluoroacetyl and cyclopropylethyl integration, critical for batch consistency in large-scale synthesis .

Functional Insights

  • The trifluoroacetyl-sulfonamide group in ’s compound enhances binding to acyl-CoA transferases, likely due to sulfonamide’s hydrogen-bonding capacity .
  • Cyprofuram’s chlorophenyl and tetrahydrofuranone groups optimize fungicidal activity by disrupting fungal membrane synthesis .

Q & A

Q. What are the standard methods for synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Cyclopropanecarbonyl group attachment via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM solvent, 0–5°C) .
  • Amide bond formation between the tetrahydroisoquinoline core and 2-fluorobenzoic acid derivatives using coupling agents like EDCI/HOBt .
    Optimization requires precise control of temperature, solvent polarity, and stoichiometry. Reaction progress is monitored via TLC and HPLC, with purification by column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integrity, particularly the cyclopropane ring and fluorobenzamide moiety .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI-TOF) verifies molecular weight .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility is tested in buffers (PBS, pH 7.4) and organic solvents (DMSO) via UV-Vis spectrophotometry or nephelometry .
  • Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking decomposition products .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing cyclopropane with acetyl groups) .
  • Use X-ray crystallography or cryo-EM to compare target-binding modes and validate conflicting enzymatic inhibition claims .

Q. How can target specificity be evaluated to distinguish between intended enzyme inhibition and off-target effects?

  • Methodological Answer :
  • Conduct competitive binding assays with fluorescent probes (e.g., FP-TAMRA) to measure IC₅₀ shifts in the presence of competing ligands .
  • CRISPR-Cas9 knockout models of the putative target enzyme can confirm phenotype rescue upon compound treatment .

Q. What computational approaches are effective for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • In silico metabolism prediction using software like GLORY or ADMET Predictor identifies likely Phase I/II modification sites (e.g., cyclopropane ring oxidation) .
  • Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with cytochrome P450 enzymes to prioritize in vitro toxicity assays .

Q. How can researchers design SAR studies to explore the role of the fluorobenzamide moiety in bioactivity?

  • Methodological Answer :
  • Synthesize derivatives with halogen substitutions (Cl, Br) or electron-withdrawing groups (NO₂) at the benzamide’s ortho position .
  • Compare inhibitory potency in enzyme assays (e.g., kinase inhibition via radiometric ATP depletion) and correlate with computational electrostatic potential maps .

Q. What experimental frameworks are used to validate mechanistic hypotheses involving allosteric modulation vs. competitive inhibition?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ/kₒff) to differentiate allosteric (slow dissociation) from competitive (rapid displacement) mechanisms .
  • Mutagenesis studies (e.g., alanine scanning of catalytic residues) assess whether compound efficacy depends on active-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.